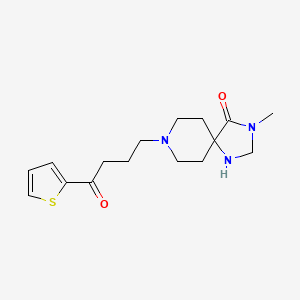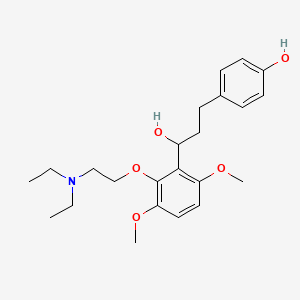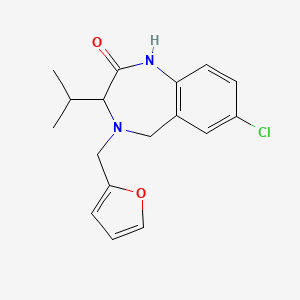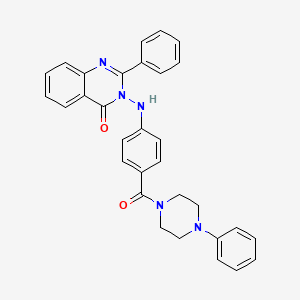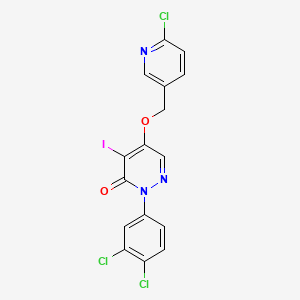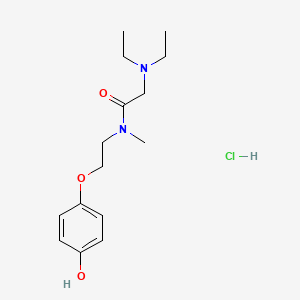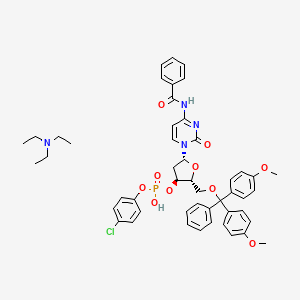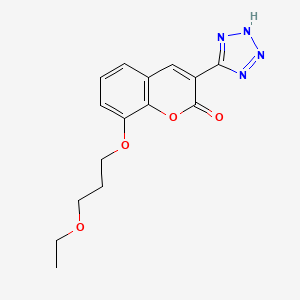
2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzopyran core, an ethoxypropoxy group, and a tetrazolyl moiety, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzopyran core through a cyclization reaction. The ethoxypropoxy group can be introduced via an etherification reaction, while the tetrazolyl moiety is often added through a cycloaddition reaction involving azides and nitriles.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also an important consideration for industrial production.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethoxypropoxy and tetrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The benzopyran core may interact with enzymes or receptors, while the tetrazolyl group could enhance binding affinity or specificity. The exact pathways and targets would depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Coumarins: Compounds with a similar benzopyran core, known for their anticoagulant properties.
Tetrazoles: Compounds containing the tetrazolyl moiety, often used in pharmaceuticals for their bioisosteric properties.
Uniqueness
The combination of the benzopyran core, ethoxypropoxy group, and tetrazolyl moiety in 2H-1-Benzopyran-2-one, 8-(3-ethoxypropoxy)-3-(1H-tetrazol-5-yl)- makes it unique compared to other compounds. This unique structure may confer distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
80916-86-5 |
|---|---|
分子式 |
C15H16N4O4 |
分子量 |
316.31 g/mol |
IUPAC名 |
8-(3-ethoxypropoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C15H16N4O4/c1-2-21-7-4-8-22-12-6-3-5-10-9-11(14-16-18-19-17-14)15(20)23-13(10)12/h3,5-6,9H,2,4,7-8H2,1H3,(H,16,17,18,19) |
InChIキー |
PGCPUELHMDVHLL-UHFFFAOYSA-N |
正規SMILES |
CCOCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
